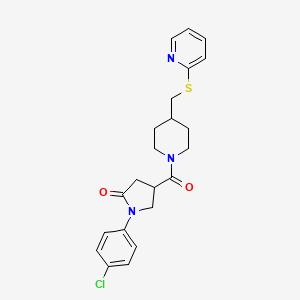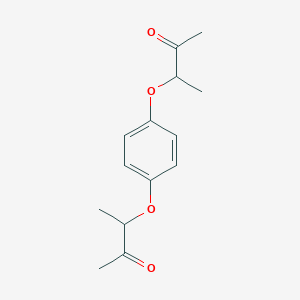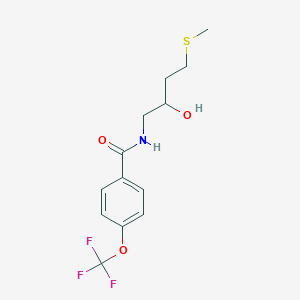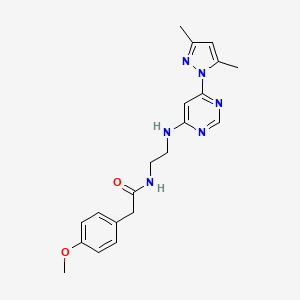![molecular formula C16H16F3NO3 B2963814 2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol CAS No. 1232795-15-1](/img/structure/B2963814.png)
2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol is a biochemical compound used for proteomics research . It has a molecular formula of C16H16F3NO3 and a molecular weight of 327.3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to an ethoxy group and a trifluoromethoxy group. The molecular formula is C16H16F3NO3, indicating the presence of 16 carbon atoms, 16 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 327.3 and a molecular formula of C16H16F3NO3 . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not well-documented in the available literature.Aplicaciones Científicas De Investigación
Antioxidant Activity and Chemical Interactions
One study explored the antioxidant activities of phenolic acids, focusing on the structural relationships affecting antioxidant efficacy. Although not directly examining 2-Ethoxy-6-({[4-(trifluoromethoxy)phenyl]amino}methyl)phenol, this research provides insights into how similar compounds with methoxy, phenolic hydroxyl, and carboxylic acid groups might influence antioxidant properties through mechanisms like hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT) (Chen et al., 2020).
Schiff Base Research and Molecular Structure
Investigations into the Schiff bases, including the characterization of 2-ethoxy-6-[(phenylimino)methyl]phenol, delve into prototropy, solvent effects, and radical scavenging activities. These studies underline the structural variability and potential therapeutic applications of such compounds, showcasing their role in medicinal and food industries based on their antiradical activities (Kaştaş et al., 2017).
Molecular and Computational Structure Characterizations
The specific synthesis and spectroscopic characterization of (E)-2-ethoxy-6-[(phenylimino)methyl]phenol highlight its preference for enol form in both solid state and solvent media. Such detailed structure elucidation is crucial for understanding the reactivity and potential applications of this compound in further chemical syntheses and applications (Albayrak et al., 2010).
Biological and Electrochemical Evaluation
Novel ON donor Schiff bases, related structurally to this compound, have been synthesized and evaluated for their biological and electrochemical properties. Studies indicate potential antimicrobial activities and interaction with DNA, suggesting avenues for pharmaceutical development and the study of drug-DNA interactions (Shabbir et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-ethoxy-6-[[4-(trifluoromethoxy)anilino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3/c1-2-22-14-5-3-4-11(15(14)21)10-20-12-6-8-13(9-7-12)23-16(17,18)19/h3-9,20-21H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGSTCMOMGTXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2963733.png)
![3,4,5-triethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2963736.png)


![N-(furan-2-ylmethyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2963740.png)
![1-[(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B2963742.png)
![3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2963743.png)
![N-cyclopentyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2963745.png)
![2-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2963747.png)

![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B2963749.png)


